molecular formula C9H10BrNO2 B15305898 Methyl 3-(6-bromopyridin-3-yl)propanoate

Methyl 3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B15305898
M. Wt: 244.08 g/mol
InChI Key: KYKGGQGXJGGAQD-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of bromo-substituted pyridine esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromopyridin-3-yl)propanoate typically involves the esterification of 3-(6-bromopyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: The major products are substituted pyridine esters with various functional groups replacing the bromine atom.

    Reduction Reactions: The major product is the corresponding alcohol, Methyl 3-(6-bromopyridin-3-yl)propanol.

    Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Methyl 3-(6-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(6-methylpyridin-3-yl)propanoate: This compound has a methyl group instead of a bromine atom, which affects its reactivity and applications.

    Methyl 3-(6-chloropyridin-3-yl)propanoate: This compound has a chlorine atom instead of a bromine atom, which influences its chemical properties and reactivity.

Uniqueness

Methyl 3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific interactions in chemical and biological systems. The bromine atom also enhances the compound’s utility as a versatile building block in organic synthesis.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3

InChI Key

KYKGGQGXJGGAQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN=C(C=C1)Br

Origin of Product

United States

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